Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl piperazine-1-carboxylates are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. These compounds often serve as intermediates in the synthesis of biologically active molecules. The tert-butyl group provides steric bulk, which can influence the chemical properties and reactivity of the piperazine core.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylates typically involves multi-step reactions starting from various piperazine derivatives. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% . These methods often involve the use of catalysts, ligands, and bases to promote the reaction and increase yield.
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined using single-crystal XRD, revealing a chair conformation of the piperazine ring and specific dihedral angles between the rings in the molecule . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their potential interactions with biological targets.
Chemical Reactions Analysis
The reactivity of tert-butyl piperazine-1-carboxylates is influenced by the presence of the tert-butyl group and the substituents on the piperazine ring. These compounds can undergo various chemical reactions, including condensation, amination, acylation, sulfonation, and substitution, to yield a diverse array of products . The choice of reaction conditions and reagents can be tailored to achieve the desired modifications on the piperazine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylates are characterized using spectroscopic and analytical techniques. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the identity and purity of the synthesized compounds . Additionally, density functional theory (DFT) calculations can be employed to predict and compare the molecular electrostatic potential and frontier molecular orbitals, providing insights into the electronic properties of the compounds .
Scientific Research Applications
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Drug Research
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Chemical Properties
- Summary of Application : Understanding the chemical properties of a compound is crucial for its storage, handling, and application in various scientific fields .
- Methods of Application : The compound’s properties such as its molecular formula, molar mass, density, boiling point, and refractive index are often used to predict its behavior in different conditions .
- Results or Outcomes : The compound has a molecular formula of C15H21ClN2O2 , a molar mass of 296.79 , a predicted density of 1.155±0.06 g/cm3 , a predicted boiling point of 396.5±42.0 °C , and a refractive index of 1.531 .
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Safety Information
- Summary of Application : Safety information is essential for the safe handling and storage of the compound .
- Methods of Application : The compound should be stored at 2-8°C and protected from light. It should be handled with appropriate personal protective equipment .
- Results or Outcomes : The compound has a flash point of 193.6°C . In case of contact, the affected area should be rinsed immediately with plenty of water and medical help should be sought .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIVVADARKSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395488 | |
Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
CAS RN |
886767-49-3 | |
Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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